![molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1](/img/structure/B1296384.png)

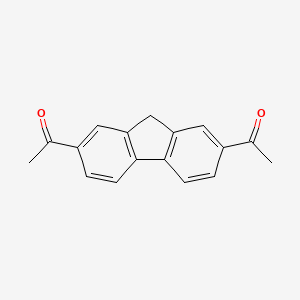

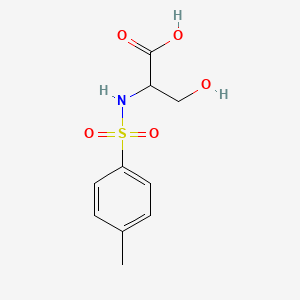

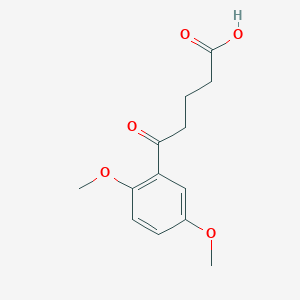

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

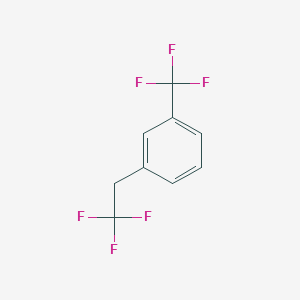

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a novel ligand-scaffold that has been identified in studies expanding the structural diversity of available ligands for the high-affinity GHB binding sites . It leads to analogues with relatively high affinity (Ki 0.19–2.19 μM) and >50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites .

Molecular Structure Analysis

The molecular formula of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is C8H6ClN3O2 . The InChI string is InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5 (3-8 (13)14)4-12 (7)11-6/h1-2,4H,3H2, (H,13,14) and the Canonical SMILES string is C1=CC (=NN2C1=NC (=C2)CC (=O)O)Cl .Physical And Chemical Properties Analysis

The molecular weight of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is 211.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 67.5 Ų .Scientific Research Applications

Application 1: Fluorescence Imaging

- Specific Scientific Field : Biomedical Science and Biology .

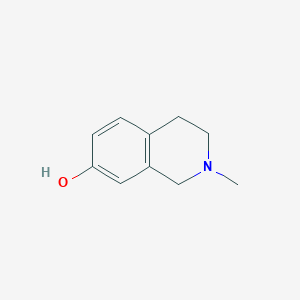

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

Application 2: pH Monitoring

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

Application 3: TAK1 Kinase Inhibitor

- Specific Scientific Field : Medical Chemistry and Biochemistry .

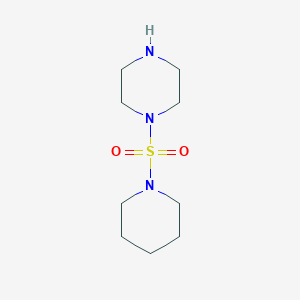

- Summary of the Application : This compound has been used as a TAK1 kinase inhibitor . TAK1 kinase inhibitors have been widely used in medical chemistry and biochemistry because of their extensive biological and pharmacological activities .

- Methods of Application or Experimental Procedures : The inhibitor was used without further purification. Its structure was confirmed by 1H NMR and 13C NMR spectra .

- Results or Outcomes : The inhibitor has been shown to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

properties

IUPAC Name |

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMJMMXKDFINU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315687 |

Source

|

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

CAS RN |

64068-07-1 |

Source

|

| Record name | NSC296232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.